2-Amino-3-formyl-6,7-dimethylchromone

Description

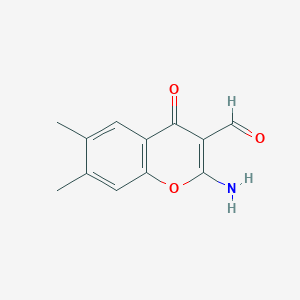

2-Amino-3-formyl-6,7-dimethylchromone is a chromone derivative characterized by a benzopyran-4-one core with the following substituents: an amino group (-NH₂) at position 2, a formyl group (-CHO) at position 3, and methyl groups (-CH₃) at positions 6 and 7. Chromones are widely studied for their pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities, making this compound a subject of interest in medicinal chemistry .

Properties

CAS No. |

94978-87-7 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-amino-6,7-dimethyl-4-oxochromene-3-carbaldehyde |

InChI |

InChI=1S/C12H11NO3/c1-6-3-8-10(4-7(6)2)16-12(13)9(5-14)11(8)15/h3-5H,13H2,1-2H3 |

InChI Key |

VHPOBVWIUYMENY-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)OC(=C(C2=O)C=O)N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C(C2=O)C=O)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 2-amino-3-formyl-6,7-dimethylchromone exhibit significant cytotoxicity against various cancer cell lines. For instance, hydrazone derivatives synthesized from this compound have been evaluated for their efficacy against leukemia cells, demonstrating promising results in inhibiting tumor growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Hydrazone A | H2-60 | 15.4 |

| Hydrazone B | NALM-6 | 12.8 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies indicate that certain derivatives possess inhibitory effects against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Insecticidal Activity

Chromone analogs have been explored for their insecticidal properties. The synthesis of diacylhydrazines from this compound has resulted in compounds that show effectiveness against agricultural pests .

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Diacylhydrazine A | Aphids | 85 |

| Diacylhydrazine B | Whiteflies | 78 |

Schiff Bases and Hydrazones

The ability to form Schiff bases and hydrazones makes this compound a valuable intermediate in organic synthesis. These derivatives can be further modified to create a variety of functionalized compounds with diverse biological activities .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing new hydrazone derivatives from this compound highlighted the compound's versatility. The synthesized derivatives were tested against different cancer cell lines, revealing that modifications at the amino group significantly enhanced cytotoxicity.

Case Study 2: Development of Insecticides

In another instance, researchers synthesized a series of chromone-based insecticides derived from the compound. These were subjected to field tests against common agricultural pests, demonstrating superior efficacy compared to existing commercial products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The unique substitution pattern of 2-amino-3-formyl-6,7-dimethylchromone can be contrasted with structurally related chromones (Table 1):

Table 1: Structural comparison of this compound with analogs.

Physicochemical Properties

- Basicity: The amino group at C-2 increases basicity compared to dimethylamino (pKa ~8–10) or hydroxyl-substituted chromones. Potentiometric studies on 2-(N,N-dimethylamino)-chromones suggest substituents significantly influence protonation equilibria .

- Solubility: Polar groups (NH₂, CHO) enhance aqueous solubility relative to methyl or cyano analogs.

- Spectroscopy: NMR shifts for methyl groups in 6,7-dimethylchromones (δ 2.33–2.40 for CH₃) differ from those in 2-methyl or 3-cyano derivatives, aiding structural elucidation.

Stability and Reactivity

- The formyl group at C-3 is reactive toward nucleophiles (e.g., amines, hydrazines), enabling derivatization into hydrazones or imines.

Preparation Methods

Reaction Scheme Summary:

- Starting Material: 3-Cyano-6,7-dimethylchromone

- Reagents: Morpholine, water, and N,N-dimethylformamide (DMF)

- Conditions: Heating at 60 °C for 2 hours

- Yield: Approximately 61%

This method involves nucleophilic addition of morpholine to the nitrile group of 3-cyano-6,7-dimethylchromone, followed by hydrolysis and rearrangement to yield the amino-formyl chromone product.

Detailed Mechanistic Insights and Alternative Routes

Nucleophilic Addition and Ring Recyclization

The nitrile group in 3-cyano-6,7-dimethylchromone acts as a chemical equivalent of the amine group in the target molecule. The reaction proceeds via Michael addition of a nucleophile (e.g., morpholine or ethylenediamine) to the activated olefinic bond of the chromone ring, resulting in ring opening and subsequent recyclization to form the 2-amino-3-formylchromone structure (Scheme 1).

| Step | Description | Key Intermediate/Outcome |

|---|---|---|

| 1 | Michael addition of nucleophile to nitrile | Ring-opened intermediate A |

| 2 | Recyclization via intramolecular condensation | Intermediate B |

| 3 | Formation of 2-amino-3-formylchromone | Final product C |

Use of Ethylenediamine

Oxime Route

- The aldehyde precursor 3-formyl-6,7-dimethylchromone can be converted to its oxime derivative, which upon treatment with aqueous sodium hydroxide or ethylenediamine, undergoes rearrangement to yield this compound.

Reaction Conditions and Optimization

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | N,N-Dimethylformamide (DMF) with water | Facilitates nucleophilic addition and hydrolysis |

| Temperature | 60 °C | Optimal for reaction kinetics without decomposition |

| Time | 2 hours | Ensures completion of nucleophilic addition and rearrangement |

| Nucleophile | Morpholine or Ethylenediamine | Morpholine gives good yields; ethylenediamine can lead to side products |

| Yield | ~61% | Moderate yield, typical for heterocyclic syntheses |

Additional Synthetic Variations

- Alumina-mediated reaction: Stirring 3-cyanochromone in dichloromethane with alumina at ambient temperature can also yield the amino-formyl chromone, offering a milder alternative.

- Bis-imine intermediates: Reaction of nitrile with ethylenediamine can form bis-imine intermediates that upon further processing yield the target compound or related fused heterocycles.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Morpholine-mediated hydrolysis | 3-Cyano-6,7-dimethylchromone | Morpholine, DMF, water, 60 °C, 2 h | 61 | Most common, reliable |

| Ethylenediamine reflux | 3-Cyano-6,7-dimethylchromone | Ethylenediamine, aqueous ethanol, reflux | Moderate | Can produce fused diazocines |

| Oxime hydrolysis | Oxime of 3-formylchromone | NaOH aqueous solution, heat | Moderate | Alternative route via oxime |

| Alumina catalysis | 3-Cyanochromone | Alumina, CH2Cl2, ambient temp | Moderate | Mild conditions, less explored |

Q & A

Q. Table 1: Synthesis Method Comparison

| Method | Key Reagents/Conditions | Purification | Reference |

|---|---|---|---|

| Hydroxylamine cyclization | Pyridine, H₂O, reflux (4h) | Cyclohexane/Benzene | |

| Multi-component synthesis | Aldehyde, malononitrile, catalyst | Column chromatography |

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

A combination of spectroscopic methods ensures structural validation:

- FT-IR : The Aldrich FT-IR library (entry 9932) provides reference spectra for verifying formyl (-CHO) and amino (-NH₂) functional groups .

- NMR : ¹H/¹³C NMR identifies methyl (δ 2.1–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). The formyl proton typically appears at δ 9.8–10.2 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₁₁NO₃: theoretical 217.26 g/mol).

Advanced: How do substituent variations at positions 6 and 7 influence the reactivity of 2-amino-3-formylchromones?

Methodological Answer:

Substituents alter electronic and steric effects:

- Methyl groups (6,7-dimethyl) : Enhance steric hindrance, reducing nucleophilic attack at the formyl group. This stabilizes the chromone core but may limit derivatization .

- Chloro substituents (e.g., 6-chloro) : Increase electrophilicity at the formyl position, favoring condensation reactions (e.g., oxime formation) .

Experimental Design : Compare reaction kinetics of 6,7-dimethyl vs. 6-chloro derivatives under identical conditions (e.g., hydroxylamine condensation). Monitor yields and byproducts via HPLC.

Advanced: How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Strategies include:

- Standardized Assays : Re-evaluate bioactivity (e.g., antimicrobial, anticancer) using uniform protocols (e.g., MIC assays for antimicrobial activity).

- In Silico Analysis : Perform molecular docking to predict binding affinities against target proteins (e.g., kinases, enzymes). Compare computational results with experimental IC₅₀ values to identify outliers .

- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with bioactivity measurements.

Advanced: What computational approaches are suitable for studying the pharmacological potential of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or β-amyloid proteins. Validate with free energy calculations (MM-GBSA) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors.

- ADMET Prediction : Tools like SwissADME predict absorption, toxicity, and metabolic stability to prioritize derivatives for synthesis.

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use cyclohexane for initial purification, followed by benzene for stubborn impurities .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) gradients resolves closely related byproducts.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >95% purity for analytical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.